![molecular formula C16H15ClN2O3S B2382054 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941994-64-5](/img/structure/B2382054.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as COTI-2, is a small molecule inhibitor that has been identified as a potential cancer therapeutic. The compound was first discovered by Critical Outcome Technologies Inc. (COTI) and has been the subject of extensive research in recent years.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential antimicrobial activity . The antimicrobial activity results revealed that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide have promising antimicrobial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer activity. In particular, it has been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide were found to be the most active ones against breast cancer cell line .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . The molecular docking study demonstrated that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
Inhibitor of Wnt/beta-catenin Pathway
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, commonly known as NCT-501, is a potent and selective inhibitor of the Wnt/beta-catenin pathway. This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer.
Medicinal Chemistry
This compound possesses diverse applications in medicinal chemistry. Its unique structure allows for innovative studies in this field.
Materials Science
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide also has applications in materials science. The compound’s unique structure and properties can be leveraged in the development of new materials.
Chemical Biology
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and other activities, suggesting that they may interact with a variety of cellular targets .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may induce a variety of molecular and cellular changes .
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMPXKGLLYVLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide |
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